REACTION_SMILES
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[CH3:30][OH:31].[Cl:1][c:2]1[cH:3][cH:4][c:5](-[n:16]2[c:17]([CH2:22][Br:8])[n:18][n:19][c:20]2[CH3:21])[c:6]([C:7]([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)=[O:23])[cH:15]1.[NH3:24].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:15]1)[C:7]([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)=[N:24][CH2:22][c:17]1[n:16]-2[c:20]([CH3:21])[n:19][n:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Cc1nnc(CBr)n1-c1ccc(Cl)cc1C(=O)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nnc(CBr)n1-c1ccc(Cl)cc1C(=O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Cc1nnc2n1-c1ccc(Cl)cc1C(c1ccccc1)=NC2
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Type
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product
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Smiles
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Cc1nnc2n1-c1ccc(Cl)cc1C(c1ccccc1)=NC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |